molecular formula C9H9ClO4S B7867961 Methyl 2-(3-chlorophenyl)sulfonylacetate CAS No. 78066-30-5

Methyl 2-(3-chlorophenyl)sulfonylacetate

Cat. No.: B7867961
CAS No.: 78066-30-5
M. Wt: 248.68 g/mol
InChI Key: UUIGWLTXNSCYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-chlorophenyl)sulfonylacetate is an organic compound that belongs to the class of sulfonyl esters It is characterized by the presence of a sulfonyl group attached to an acetate moiety, with a 3-chlorophenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-chlorophenyl)sulfonylacetate typically involves the reaction of 3-chlorobenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-chlorobenzenesulfonyl chloride+methyl acetatetriethylamineMethyl 2-(3-chlorophenyl)sulfonylacetate+HCl\text{3-chlorobenzenesulfonyl chloride} + \text{methyl acetate} \xrightarrow{\text{triethylamine}} \text{this compound} + \text{HCl} 3-chlorobenzenesulfonyl chloride+methyl acetatetriethylamine​Methyl 2-(3-chlorophenyl)sulfonylacetate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorophenyl)sulfonylacetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.

    Reduction: The compound can be reduced to the corresponding sulfonyl alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative cleavage of the sulfonyl group can be achieved using strong oxidizing agents, resulting in the formation of carboxylic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or alcohols, typically under basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Nucleophilic substitution: Sulfonamides or sulfonate esters.

    Reduction: Sulfonyl alcohols.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Methyl 2-(3-chlorophenyl)sulfonylacetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of drugs, particularly those targeting sulfonyl-containing functional groups.

    Biological Studies: It is employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-chlorophenyl)sulfonylacetate involves its reactivity towards nucleophiles. The sulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in various chemical transformations and biological interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)sulfonylacetate
  • Methyl 2-(2-chlorophenyl)sulfonylacetate
  • Ethyl 2-(3-chlorophenyl)sulfonylacetate

Uniqueness

Methyl 2-(3-chlorophenyl)sulfonylacetate is unique due to the position of the chlorine substituent on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 2-(3-chlorophenyl)sulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-14-9(11)6-15(12,13)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIGWLTXNSCYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001265675
Record name Methyl 2-[(3-chlorophenyl)sulfonyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78066-30-5
Record name Methyl 2-[(3-chlorophenyl)sulfonyl]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78066-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(3-chlorophenyl)sulfonyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.